molecular formula C18H15N3OS2 B3010067 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 307512-17-0

3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B3010067
CAS No.: 307512-17-0
M. Wt: 353.46
InChI Key: USMJBGUTUNHDRF-UHFFFAOYSA-N
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Description

3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic compound that features a unique structure combining benzoxazole and thia-diazatricyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the benzoxazole and thia-diazatricyclo intermediates. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[740

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may have potential as a probe for studying biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The exact mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the inhibition of certain biological processes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: This compound shares the benzoxazole-sulfanyl structure and has been studied for its anticonvulsant, antidepressant, and anxiolytic properties.

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones:

Uniqueness

What sets 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraene apart is its unique combination of benzoxazole and thia-diazatricyclo frameworks, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-10-19-16-15(11-6-2-5-9-14(11)23-16)17(20-10)24-18-21-12-7-3-4-8-13(12)22-18/h3-4,7-8H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMJBGUTUNHDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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